4,5-Diphenyl-1-(phenylacetyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid
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Overview
Description
4,5-Diphenyl-1-(phenylacetyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of two phenyl groups at positions 4 and 5, a phenylacetyl group at position 1, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-1-(phenylacetyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,4-diphenyl-1,4-butanedione with phenylacetic acid in the presence of a suitable catalyst can lead to the formation of the desired pyrrole compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4,5-Diphenyl-1-(phenylacetyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-1-(phenylacetyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with nucleic acid function.
Comparison with Similar Compounds
4,5-Diphenyl-1H-pyrrole-3-carboxylic acid: Lacks the phenylacetyl group, which may affect its chemical reactivity and biological activity.
1-(Phenylacetyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid: Lacks the diphenyl groups, which can influence its overall properties.
Uniqueness: 4,5-Diphenyl-1-(phenylacetyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both diphenyl and phenylacetyl groups distinguishes it from other pyrrole derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
62920-74-5 |
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Molecular Formula |
C25H21NO3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4,5-diphenyl-1-(2-phenylacetyl)-2,3-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C25H21NO3/c27-22(16-18-10-4-1-5-11-18)26-17-21(25(28)29)23(19-12-6-2-7-13-19)24(26)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,28,29) |
InChI Key |
NZYXRPXSWGTCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(N1C(=O)CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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